molecular formula C11H13NO3 B159699 N-(2-Methoxyphenyl)-3-oxobutanamide CAS No. 92-15-9

N-(2-Methoxyphenyl)-3-oxobutanamide

Cat. No. B159699
CAS RN: 92-15-9
M. Wt: 207.23 g/mol
InChI Key: KYYRTDXOHQYZPO-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-oxobutanamide, or MOPOB, is a chemical compound that has been used in various scientific and laboratory experiments due to its unique properties. MOPOB is a derivative of the amino acid alanine, and it is a white, crystalline solid. It has a melting point of around 90°C and a boiling point of around 214°C. MOPOB has a variety of applications in scientific research and laboratory experiments, including its use as a reagent, a catalyst, and a substrate.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

N-(2-Methoxyphenyl)-3-oxobutanamide is used in various organic synthesis processes. For example, it is involved in manganese(III)-mediated direct introduction into methoxynaphthalenes, resulting in the formation of directly 3-oxobutanamide-substituted methoxynaphthalenes along with naphtho[2,1-b]furans and benzo[e]indolinones (Cong & Nishino, 2008). Another example is its role in the Suzuki-Miyaura cross-coupling reaction as an efficient ligand for palladium catalysis, aiding in the coupling of various aryl halides to arylboronic acids (Li et al., 2007).

2. Kinetics and Mechanism Studies

Studies have been conducted on the gas-phase pyrolysis of N-aryl-3-oxobutanamide ketoanilides and their derivatives. These studies offer insights into the reaction rates, products, and Arrhenius activation parameters, providing valuable information on the compound's behavior under different conditions (Malhas et al., 2007).

3. Structure and Bonding Analysis

Research has been done on the structure elucidation of N-aryl-2-chloro-3-oxobutanamides, a related compound, to understand intra- and intermolecular hydrogen bonding. Such studies contribute to a deeper understanding of the molecular structure and bonding characteristics of similar compounds (Frohberg et al., 2002).

4. Material Science and Engineering

N-(2-Methoxyphenyl)-3-oxobutanamide has applications in material science, such as in the synthesis of organic semiconductor thin films. For instance, its derivatives have been used as n-type dopants for vacuum-processed organic semiconductor thin films, showing significant potential for various electronic devices (Wei et al., 2012).

Safety And Hazards

The safety and hazards associated with N-(2-Methoxyphenyl)-3-oxobutanamide are not documented . As with any chemical compound, appropriate safety measures should be taken when handling and storing the compound to minimize risk.

Future Directions

The future directions for research on N-(2-Methoxyphenyl)-3-oxobutanamide are not clear due to the lack of available information . Further studies could focus on the synthesis, characterization, and potential applications of this compound.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYRTDXOHQYZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026558
Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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Product Name

N-(2-Methoxyphenyl)-3-oxobutanamide

CAS RN

92-15-9
Record name o-Acetoacetanisidide
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Record name Acetoacet-o-anisidide
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Record name O-ACETOACETANISIDIDE
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Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Record name 2'-methoxyacetoacetanilide
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Record name 2'-METHOXYACETOACETANILIDE
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Synthesis routes and methods

Procedure details

2.4 kg/h (19.5 mol/h) of 2-methoxyaniline, 1.98 kg/h (23.1 mol/h) of diketene (purity 98%) and 6.9 kg/h of aqueous 30% strength ethanol are reacted separately but simultaneously as described in Example 1. The product stream of about 0.3 l, produced under reflux at about 85° C. and kept to a constant volume by pumping out, is cooled down to about 15° C., and the reaction product is crystallized out and separated from the 5.8 kg/h of mother liquor by filtration. The light-colored solids are washed with 5.8 kg/h of aqueous 30% strength ethanol and dried, leaving 3.8 kg/h (18.3 mol/h) of 2'-methoxyacetoacetanilide, corresponding to 94% of yield based on amine. The purity of the product is better than 99.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
Y Cul, AP Spann, LH Couch, NV Gopee… - Photochemistry and …, 2004 - Wiley Online Library
Tattooing has become a popular recreational practice among younger adults over the past decade. Although some of the pigments used in tattooing have been described, very little is …
Number of citations: 96 onlinelibrary.wiley.com
Z Zhang, Q Zhang, S Sun, T Xiong… - Angewandte Chemie, 2007 - Wiley Online Library
Furoquinoline alkaloids,[1] widely distributed among plants of the Rutaceae family,[2] have attracted considerable attention because of their diverse pharmacological and biological …
Number of citations: 111 onlinelibrary.wiley.com
A Whitaker, NPC Walker - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) CI Pigment Yellow 74, -(2-methoxy-4-nitrophenylhydrazono)--aceto-2'-methoxyacetanilide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 25 scripts.iucr.org
A Whitaker - Acta Crystallographica Section C: Crystal Structure …, 1987 - scripts.iucr.org
(IUCr) CI Pigment Yellow 65, -(4-methoxy-2-nitrophenylhydrazono)--aceto-2'-methoxyacetanilide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 23 scripts.iucr.org
VV Tkachenko, EA Muravyova… - Beilstein Journal of …, 2014 - beilstein-journals.org
The switchable three-component reactions of 5-amino-3-methylisoxazole, salicylaldehyde and N-aryl-3-oxobutanamides under different conditions were studied and discussed. The …
Number of citations: 25 www.beilstein-journals.org
Y Cui, MI Churchwell, LH Couch, DR Doerge… - Drug metabolism and …, 2005 - ASPET
Pigment Yellow 74 (PY74) is a monoazo pigment that is used in yellow tattoo inks. The metabolism of PY74 was investigated using rat liver and human liver microsomes and expressed …
Number of citations: 27 dmd.aspetjournals.org
Z Zhang, Q Zhang, Z Yan, Q Liu - The Journal of Organic …, 2007 - ACS Publications
A SnCl 4 ·5H 2 O-mediated facile and efficient one-step synthesis of the tricyclic core of martinellic acid from readily available 2-(cyanomethyl)-3-oxo-N-arylbutanamides was developed …
Number of citations: 52 pubs.acs.org
WB Liu, C Chen, Q Zhang… - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
A novel and reliable method for the direct preparation of 2, 2-dihalo-N-phenylacetamides is reported. The key transformation involves the cleavage of a carbon–carbon bond in the …
Number of citations: 32 www.beilstein-journals.org
AR Jefferson - academia.edu
Tattooing is an art form that has existed for several thousand years. References to tattooing can be found in ancient writings from Egypt, Mesopotamia, China, Japan and Oceania. …
Number of citations: 0 www.academia.edu
Y Wang, R Zhang, J Li, CB Rao, X Ye, D Dong - Tetrahedron, 2022 - Elsevier
Conclusion In summary, we have described a facile and efficient synthesis of pyrrolin-4-ones via tandem [2+ 1+ 2] annulation and 1, 2-alkyl migration reactions of α-bromo-β-oxoamides …
Number of citations: 3 www.sciencedirect.com

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